molecular formula C18H17NO2S B2858677 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide CAS No. 2097904-35-1

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide

Cat. No. B2858677
CAS RN: 2097904-35-1
M. Wt: 311.4
InChI Key: ZEGXVZLQCLBRRW-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is another heterocyclic compound, similar to furan, but with a sulfur atom replacing the oxygen . Benzamide is a simple amide derivative of benzoic acid .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The synthesis of furan derivatives and benzamides would involve different processes .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would likely involve aromatic rings from the furan and thiophene, along with the amide group from the benzamide .


Chemical Reactions Analysis

Thiophene and furan derivatives are known to undergo a variety of chemical reactions, often involving electrophilic substitution . The benzamide portion of the molecule would also be reactive, particularly towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, compounds like this are likely to be solid at room temperature and soluble in common organic solvents .

Scientific Research Applications

C-H Bond Activation/Borylation

Research on furan and thiophene derivatives, including their activation and borylation catalyzed by iron complexes, showcases their potential in synthesizing aryl complexes. This process involves the cleavage of C-H bonds, leading to the formation of various borylated products, which have applications in organic synthesis and pharmaceuticals (Hatanaka, Ohki, & Tatsumi, 2010).

Synthesis of Pyridine and Naphthyridine Derivatives

Furan and thiophene derivatives serve as key intermediates in the synthesis of novel pyridine and naphthyridine derivatives. These compounds are of interest due to their potential biological activities, including antimicrobial and anticancer properties (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).

Development of Dye-Sensitized Solar Cells

The incorporation of furan and thiophene linkers in phenothiazine-based dyes for dye-sensitized solar cells (DSSCs) has been explored. These linkers significantly impact the photovoltaic performance, with furan-linked derivatives showing improved conversion efficiency. This highlights their potential in enhancing renewable energy technologies (Kim, Kim, Sakong, Namgoong, Park, Ko, Lee, Lee, & Kim, 2011).

Antibacterial, Antiurease, and Antioxidant Activities

Compounds derived from furan have been evaluated for their antibacterial, antiurease, and antioxidant activities. Such research suggests potential applications in developing new therapeutic agents with specific biological properties (Sokmen, Gumrukcuoglu, Uğraş, Sahin, Sagkal, & Uğraş, 2014).

Synthesis of Geminally Activated Nitro Dienes

The synthesis of geminally activated nitro dienes using furan and thiophene derivatives has been reported, indicating their role in the development of novel organic compounds. These dienes may have applications in materials science and organic synthesis (Baichurin, Reshetnikov, Sergeev, Aboskalova, & Makarenko, 2019).

Enzymatic Synthesis of Biobased Polyesters

Research has explored the use of furan derivatives in the enzymatic synthesis of biobased polyesters. This highlights the potential of furan derivatives in contributing to the development of sustainable and biodegradable polymers, which are of significant interest in the field of materials science (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

Future Directions

The study of furan, thiophene, and benzamide derivatives is a rich field with many potential future directions. These compounds have a wide range of applications in medicinal chemistry, material science, and industrial chemistry .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c1-13-6-2-3-7-14(13)18(20)19-12-15(16-8-4-10-21-16)17-9-5-11-22-17/h2-11,15H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGXVZLQCLBRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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